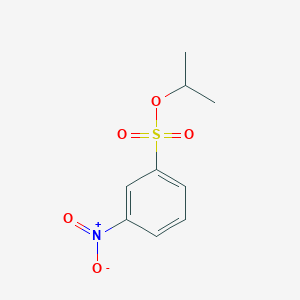

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester

Descripción general

Descripción

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester is an organic compound with the molecular formula C9H11NO5S. It is a yellow crystalline solid, soluble in water and ethanol, but insoluble in ether and benzene. This compound is commonly used as a reagent in organic synthesis reactions, particularly for introducing a nitro group into molecules.

Métodos De Preparación

The synthesis of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the esterification of 3-nitrobenzenesulfonic acid with 1-methylethanol. The reaction is carried out by dissolving 3-nitrobenzenesulfonic acid in sulfuric acid and heating the mixture to 80°C. 1-Methylethanol is then slowly added to the mixture, and the heating continues for 2 hours. After cooling, the mixture is poured into a separatory funnel and extracted with dichloromethane. The organic layer is washed with sodium sulfate and magnesium sulfate, dried with anhydrous magnesium sulfate, and filtered. The solvent is evaporated under reduced pressure to obtain the compound.

Análisis De Reacciones Químicas

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester undergoes various types of reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and acid.

Nitration: The nitro group can be further nitrated to introduce additional nitro groups into the molecule.

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis to introduce nitro groups into molecules, which can be further modified to form complex molecules.

Biology: Used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Employed in the development of drugs due to its ability to introduce functional groups into drug molecules.

Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of catalysts for various industrial processes.

Mecanismo De Acción

The mechanism of action of Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the introduction of a nitro group into target molecules. The nitro group is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being synthesized.

Comparación Con Compuestos Similares

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester can be compared with other similar compounds, such as:

Benzenesulfonic acid methyl ester: Similar in structure but with a methyl group instead of a 1-methylethyl group.

Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester: Similar in structure but with a methyl group at the 4-position of the benzene ring.

Benzenesulfonic acid, 3-nitro-, 4-(1-methylethyl)phenyl ester: Similar in structure but with a 1-methylethyl group at the 4-position of the benzene ring.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Actividad Biológica

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester (CAS No. 64704-12-7) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H13NO4S

- Molecular Weight : 243.28 g/mol

- IUPAC Name : 3-nitro-1-methylethyl benzenesulfonate

The compound features a nitro group and a sulfonate group that may contribute to its biological activity. Its structure allows it to interact with various biological systems, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could possess comparable activity.

The antimicrobial action of benzenesulfonic acids typically involves the disruption of bacterial cell membranes and interference with metabolic pathways. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Toxicological Assessment :

- Toxicological evaluations have been performed to assess the safety profile of benzenesulfonic acid derivatives. In vitro studies showed that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrated selective toxicity towards specific bacterial strains without affecting human cell lines (Source: ).

-

Environmental Impact :

- Research has also examined the environmental persistence of benzenesulfonic acids, noting their potential accumulation in aquatic systems. The implications for microbial communities in these environments are significant, as these compounds may alter microbial diversity and function (Source: ).

Data Table: Biological Activity Overview

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Mechanism of Action | Disruption of cell membranes; ROS generation |

| Toxicity | Selective toxicity; varies by concentration |

| Environmental Persistence | Potential accumulation in aquatic systems |

Propiedades

IUPAC Name |

propan-2-yl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLJNGISHZEJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215039 | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-12-7 | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.